Superior IDO1 Inhibitory Potency Compared to Benchmark Inhibitor 1-Methyl-D-Tryptophan
2-Chloro-1-(1H-indol-2-yl)ethanone demonstrates exceptional potency as an IDO1 inhibitor, with an IC50 value of 0.92 nM in a human HeLa cell-based assay [1]. This potency is approximately 7,600-fold greater than the well-known IDO inhibitor 1-methyl-D-tryptophan, which exhibits an IC50 of 7 µM under comparable in vitro conditions . This stark difference highlights the privileged nature of the indol-2-yl ethanone core for achieving high-affinity IDO1 binding.
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.92 nM |
| Comparator Or Baseline | 1-methyl-D-tryptophan: 7,000 nM (7 µM) |
| Quantified Difference | ~7,600-fold more potent |
| Conditions | Target compound: Human HeLa cells, 24h incubation, RFMS assay. Comparator: Standard in vitro IDO inhibition assay. |
Why This Matters
For researchers developing next-generation IDO1 inhibitors for cancer immunotherapy, this compound provides a significantly more potent starting point, potentially reducing the synthetic burden and improving the therapeutic window of lead candidates.
- [1] BindingDB Entry BDBM50578677 (CHEMBL4849690). Affinity Data: IC50 0.920 nM for Human Indoleamine 2,3-dioxygenase 1. View Source
